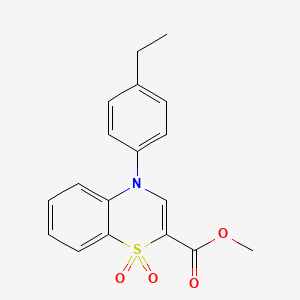

methyl 4-(4-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 4-(4-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a 1,4-benzothiazine derivative characterized by a sulfone group (1,1-dioxide), a methyl ester at position 2, and a 4-ethylphenyl substituent at position 2. Its molecular formula is C₁₉H₁₉NO₄S, with a molecular weight of 345.4 g/mol .

Properties

IUPAC Name |

methyl 4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-3-13-8-10-14(11-9-13)19-12-17(18(20)23-2)24(21,22)16-7-5-4-6-15(16)19/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQWSJIPSPTESD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antioxidant properties. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and analogs:

Key Observations :

- Core Structure : The 1,4-benzothiazine system (target compound) differs from 1,2-benzothiazine analogs in ring connectivity, altering electronic distribution and steric effects.

- Bromine in increases molecular weight and may influence reactivity or binding affinity.

Crystallographic and Conformational Comparisons

Thiazine Ring Conformation:

- 1,2-Benzothiazines : Derivatives like methyl 2-ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate exhibit a distorted half-chair conformation with pyramidal geometry at nitrogen (N2). The thiazine ring is planar at S1/C10/C5/C4, with deviations ≤0.347 Å .

- 1,4-Benzothiazines : While crystallographic data for the target compound are unavailable, 1,4-benzothiazines are expected to adopt distinct conformations due to differing ring strain and substituent positions.

Hydrogen Bonding and Packing:

- 1,2-Benzothiazines : Intramolecular O–H⋯O interactions stabilize six-membered ring motifs (R₁₁⁶), while intermolecular C–H⋯O bonds form zig-zag networks (e.g., along the b-axis in ).

- Target Compound : The 4-ethylphenyl group may reduce hydrogen-bonding capacity compared to hydroxylated analogs, favoring van der Waals interactions in crystal packing.

Biological Activity

Methyl 4-(4-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound belonging to the class of benzothiazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from recent research.

Chemical Structure and Properties

- Molecular Formula : C18H17NO4S

- Molecular Weight : 345.40 g/mol

- CAS Number : 50927924

The compound features a benzothiazine core structure, which is characterized by a fused heterocyclic ring containing both sulfur and nitrogen atoms. The presence of the ethyl group on the phenyl ring is significant as it influences the compound's reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Condensation Reaction : The reaction begins with the condensation of 4-ethylbenzaldehyde with 2-aminothiophenol.

- Formation of Benzothiazine Ring : This intermediate undergoes cyclization to form the benzothiazine structure.

- Carboxylation : The introduction of the carboxylate group is achieved through reaction with methyl chloroformate.

- Oxidation : Finally, oxidation of the sulfur atom leads to the formation of the 1,1-dioxide moiety.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The following table summarizes findings from these studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | ≤0.25 μg/mL | |

| Escherichia coli | ≤0.5 μg/mL | |

| Pseudomonas aeruginosa | ≤0.5 μg/mL |

The compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been investigated in vitro. Cell viability assays indicated that this compound exhibits selective cytotoxicity against various cancer cell lines:

The mechanism of action appears to involve the inhibition of key proteins involved in cell proliferation and survival pathways.

Case Studies

Several case studies have highlighted the therapeutic applications of benzothiazine derivatives, including this compound:

- Study on Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) reported significant antimicrobial activity against multiple bacterial strains using broth microdilution methods. The results confirmed that modifications in the benzothiazine structure could enhance antimicrobial potency.

- Anticancer Research : A recent investigation into the cytotoxic effects of this compound on A431 cells revealed that it induces apoptosis through mitochondrial pathways, suggesting its potential for further development as an anticancer therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.